molecular formula C15H11NO2 B14231307 2-Anilino-1H-indene-1,3(2H)-dione CAS No. 806659-84-7

2-Anilino-1H-indene-1,3(2H)-dione

Cat. No.: B14231307
CAS No.: 806659-84-7
M. Wt: 237.25 g/mol
InChI Key: DKCCDEXLYRVMFC-UHFFFAOYSA-N
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Description

2-Anilino-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1H-indene-1,3(2H)-dione typically involves the reaction of aniline with indene-1,3-dione under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an organic solvent like ethanol or methanol. The reaction temperature and time can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Anilino-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-1H-indene-1,3(2H)-dione derivatives: Compounds with different substituents on the indene or aniline moieties.

    Indene-1,3-dione derivatives: Compounds with various functional groups attached to the indene-1,3-dione core.

    Aniline derivatives: Compounds with different substituents on the aniline ring.

Uniqueness

This compound is unique due to its specific structure, which combines the indene-1,3-dione core with an aniline moiety

Properties

CAS No.

806659-84-7

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-anilinoindene-1,3-dione

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)13(14)16-10-6-2-1-3-7-10/h1-9,13,16H

InChI Key

DKCCDEXLYRVMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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